molecular formula C11H11NO B1325206 2,6-Dimethylbenzoylacetonitrile CAS No. 677713-07-4

2,6-Dimethylbenzoylacetonitrile

Cat. No.: B1325206
CAS No.: 677713-07-4
M. Wt: 173.21 g/mol
InChI Key: ZRGDABNLAQETGR-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzoylacetonitrile is an organic compound with the molecular formula C11H11NO. It is characterized by the presence of a benzene ring substituted with two methyl groups at the 2 and 6 positions, and a nitrile group attached to an acetonitrile moiety. This compound is used as an intermediate in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylbenzoylacetonitrile typically involves the reaction of 2,6-dimethylbenzoyl chloride with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{2,6-Dimethylbenzoyl chloride} + \text{Acetonitrile} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and efficient purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylbenzoylacetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 2,6-Dimethylbenzoic acid or 2,6-Dimethylbenzophenone.

    Reduction: 2,6-Dimethylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethylbenzoylacetonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylbenzoylacetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrile group can undergo metabolic transformations, resulting in active metabolites that exert specific biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    2,6-Dimethylbenzonitrile: Similar structure but lacks the acetonitrile moiety.

    2,6-Dimethylbenzaldehyde: Contains an aldehyde group instead of a nitrile group.

    2,6-Dimethylbenzylamine: Formed by the reduction of 2,6-Dimethylbenzoylacetonitrile.

Uniqueness: this compound is unique due to the presence of both the benzoyl and nitrile functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various transformations makes it a valuable intermediate in organic chemistry.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-4-3-5-9(2)11(8)10(13)6-7-12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGDABNLAQETGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645211
Record name 3-(2,6-Dimethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677713-07-4
Record name 2,6-Dimethyl-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677713-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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